3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one
Overview
Description
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one is a chemical compound known for its unique structure and reactivity It belongs to the class of benzotriazinones and is characterized by the presence of a diethoxyphosphoryloxy group attached to the benzotriazinone core
Mechanism of Action
Target of Action
DEPBT, or Diethyl (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl) phosphate, is primarily used as a peptide coupling reagent in peptide synthesis . Its primary targets are the carboxyl groups of one amino acid and the amino group of another, which it helps to link together to form peptides .
Mode of Action
DEPBT mediates the formation of amide bonds, which are the links between amino acids in a peptide . It does this with remarkable resistance to racemization, meaning it prevents the conversion of an amino acid from one stereoisomer to another . This is crucial in peptide synthesis, as the stereochemistry of the amino acids can significantly affect the properties of the resulting peptide .
Biochemical Pathways
The primary biochemical pathway affected by DEPBT is peptide synthesis, both in solution and solid-phase . By facilitating the formation of amide bonds with minimal racemization, DEPBT allows for the efficient synthesis of peptides with the correct stereochemistry . This is particularly important in the synthesis of complex natural products and bioactive molecules .
Pharmacokinetics
Its effectiveness as a coupling reagent suggests that it is likely to be stable under the conditions used for peptide synthesis .
Result of Action
The primary result of DEPBT’s action is the formation of peptides with the correct stereochemistry . This is crucial for the biological activity of these peptides, as changes in stereochemistry can significantly alter their properties .
Action Environment
The efficacy and stability of DEPBT are likely to be influenced by various environmental factors, such as temperature, pH, and the presence of other reagents . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one typically involves the reaction of 1,2,3-benzotriazin-4(3H)-one with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product. The general reaction scheme is as follows:
- Dissolve 1,2,3-benzotriazin-4(3H)-one in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add diethyl phosphorochloridate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The diethoxyphosphoryloxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the diethoxyphosphoryloxy group in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidates, while oxidation reactions can produce phosphoric acid derivatives.
Scientific Research Applications
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one has several applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic transformations, including the synthesis of heterocyclic compounds and phosphoramidates.
Medicinal Chemistry:
Biological Studies: It is used in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: The parent compound without the diethoxyphosphoryloxy group.
Diethyl Phosphorochloridate: A reagent used in the synthesis of 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one.
Phosphoramidates: Compounds with similar phosphorus-containing functional groups.
Uniqueness
This compound is unique due to the presence of both the benzotriazinone core and the diethoxyphosphoryloxy group. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
diethyl (4-oxo-1,2,3-benzotriazin-3-yl) phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N3O5P/c1-3-17-20(16,18-4-2)19-14-11(15)9-7-5-6-8-10(9)12-13-14/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDPNPAGZMZOMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)ON1C(=O)C2=CC=CC=C2N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N3O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401645 | |
Record name | 3-[(Diethoxyphosphoryl)oxy]-1,2,3-benzotriazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165534-43-0 | |
Record name | Diethyl 4-oxo-1,2,3-benzotriazin-3-yl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165534-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Depbt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165534430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(Diethoxyphosphoryl)oxy]-1,2,3-benzotriazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEPBT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4JZE73XNT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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